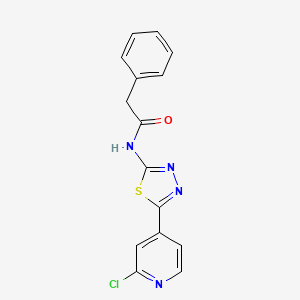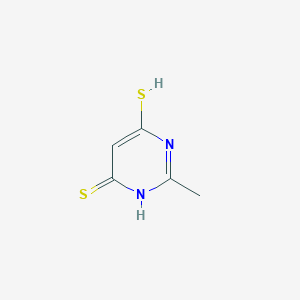
2,5-Bis(4-hydroxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Pyridine-2,5-diyl)diphenol: is an organic compound with the molecular formula C17H13NO2 It is characterized by the presence of a pyridine ring substituted at the 2 and 5 positions with phenol groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,5-diyl)diphenol typically involves the reaction of pyridine derivatives with phenol derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 2,5-dibromopyridine and phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of 4,4’-(Pyridine-2,5-diyl)diphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions: 4,4’-(Pyridine-2,5-diyl)diphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenol derivatives.
科学的研究の応用
4,4’-(Pyridine-2,5-diyl)diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 4,4’-(Pyridine-2,5-diyl)diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In medicinal applications, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
4,4’-(Propane-2,2-diyl)diphenol: Similar structure but with a propane linkage instead of pyridine.
4,4’-(Methane-2,2-diyl)diphenol: Contains a methane linkage instead of pyridine.
4,4’-(Butane-2,2-diyl)diphenol: Features a butane linkage instead of pyridine.
Uniqueness: 4,4’-(Pyridine-2,5-diyl)diphenol is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the pyridine moiety plays a crucial role in the compound’s reactivity and interaction with other molecules.
特性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
4-[6-(4-hydroxyphenyl)pyridin-3-yl]phenol |
InChI |
InChI=1S/C17H13NO2/c19-15-6-1-12(2-7-15)14-5-10-17(18-11-14)13-3-8-16(20)9-4-13/h1-11,19-20H |
InChIキー |
GBBJAGDMZTWZBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


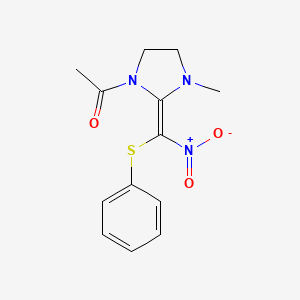
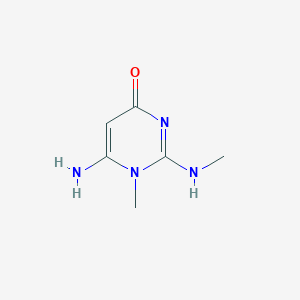
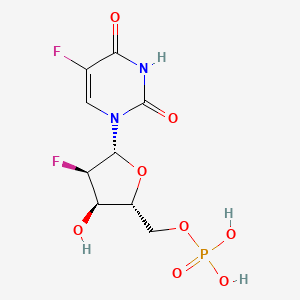

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
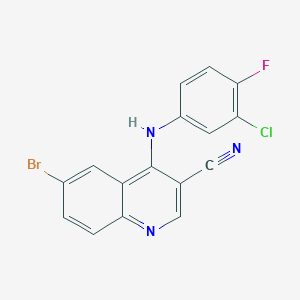
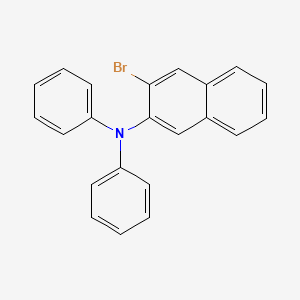

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)


